Home > Products > Screening Compounds P115889 > 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid
3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid - 1242837-06-4

3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid

Catalog Number: EVT-2950720
CAS Number: 1242837-06-4
Molecular Formula: C15H16N2O5
Molecular Weight: 304.302
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoate

  • Compound Description: This compound is an intermediate in synthesizing (S/R)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoic acid. []
  • Relevance: This compound shares a similar pyrimidinedione core structure with 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid. The presence of a phenylpropanoate group linked to the pyrimidine ring through an acetamido linker is a crucial structural similarity. []

(R)-Ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoate

  • Compound Description: This compound acts as an intermediate in the synthesis of (S/R)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoic acid. []
  • Relevance: It exhibits a close structural resemblance to 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid, primarily due to the shared pyrimidinedione core. The presence of a phenylpropanoate group connected to the pyrimidine via an acetamido linker is another key common feature. []

(S/R)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoic Acid

  • Compound Description: Synthesized from either L-tyrosine methyl ester or D-tyrosine ethyl ester, this compound exhibits antitumor activities in vitro. The R-configuration may contribute to its activity. []
  • Relevance: This compound exhibits structural similarities to 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid. Both compounds share a core pyrimidinedione structure, and a phenylpropanoic acid moiety linked directly or through a short linker to the pyrimidine ring is a significant common structural feature. []

Sivopixant/S-600918

  • Compound Description: Sivopixant, a clinical phase II candidate for treating refractory chronic cough (RCC), exhibits high affinity and selectivity for hP2X3 homotrimers over hP2X2/3 heterotrimers, resulting in reduced taste disturbance compared to Gefapixant/AF-219. []
  • Relevance: While Sivopixant possesses a distinct triazine core, it shares structural similarities with 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid. Both compounds feature aromatic rings (phenyl in Sivopixant and methoxyphenyl in the target compound) linked to a heterocyclic core (triazine in Sivopixant and pyrimidinedione in the target compound) and possess a propanoic acid moiety. This structural resemblance highlights common pharmacophoric elements between these molecules. []

(3-(4-((3-chloro-4-isopropoxyphenyl)amino)-3-(4-methylbenzyl)-2,6-dioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl)propanoic acid (DDTPA)

  • Compound Description: DDTPA, an analog of Sivopixant, exhibits high affinity and selectivity for hP2X3 homotrimers over hP2X2/3 heterotrimers, similar to Sivopixant. []
  • Relevance: DDTPA shares structural similarities with 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid despite having a triazine core. Both compounds have aromatic rings connected to a heterocycle and contain a propanoic acid group. The presence of a 4-methylbenzyl group in DDTPA and a 4-methoxyphenyl group in the target compound further highlights their structural similarities. []

Ethyl 4-(7-fluoro-6-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)butanoate (7af)

  • Compound Description: 7af is a potent Protoporphyrinogen IX oxidase (PPO) inhibitor with broad-spectrum herbicidal activity. It exhibits high selectivity for NtPPO (Ki = 14 nM) over hPPO (Ki = 44.8 µM), making it a promising herbicide candidate. []
  • Relevance: 7af shares a core pyrimidinedione structure with 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid. While 7af has a benzoxazine ring system fused to the pyrimidinedione, both compounds feature a substituted pyrimidinedione core. The presence of similar substituents like fluorine and trifluoromethyl groups further underscores their structural relationship. []

Ethyl 2-((((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)amino)methyl)thio)acetate (2c)

  • Compound Description: 2c, derived from N-phenyluracil thiazolidinone, shows promise as a PPO inhibitor with good post-emergence herbicidal activity. It displays excellent weed control at specific doses and appears safe for rice. []
  • Relevance: 2c exhibits a structural resemblance to 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid due to the shared pyrimidinedione core with similar substitutions. The presence of halogens and a trifluoromethyl group in both compounds emphasizes their close structural relationship. []

Epyrifenacil (ethyl[(3-{2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]phenoxy}pyridin-2-yl)oxy]acetate, S-3100)

  • Compound Description: Epyrifenacil is a recently developed herbicide that is rapidly metabolized in rats, primarily through ester cleavage, and excreted mainly in feces. []
  • Relevance: Epyrifenacil and 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid share a core pyrimidinedione moiety. The presence of a substituted phenyl ring directly linked to the pyrimidinedione in both compounds signifies a strong structural similarity. Furthermore, both compounds share similar substituents like chlorine, fluorine, and a trifluoromethyl group attached to the phenyl ring, further strengthening their structural relationship. []

2-{[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-3,6-dihydropyrimidin 1(2H)-yl]methyl}benzoic acid (UBP-302)

  • Compound Description: UBP-302 serves as a kainate receptor antagonist. When tested in vitro, UBP-302, along with other glutamate receptor inhibitors, successfully hindered homocysteine-mediated platelet aggregation triggered by arachidonate and collagen. []
  • Relevance: UBP-302 and the target compound, 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid, belong to a similar chemical class as they both possess a core pyrimidinedione structure. They both share a carboxyethyl substituent attached to the pyrimidine ring. []
Overview

3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid is a complex organic compound belonging to the class of pyrimidine derivatives. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. Its structure features a pyrimidine core substituted with various functional groups, which contribute to its potential therapeutic applications.

Source

The compound can be synthesized through various chemical reactions involving pyrimidine derivatives and carboxylic acids. It is often explored in the context of drug development due to its structural similarities with known pharmacophores.

Classification

This compound is classified as a pyrimidine derivative and specifically as a substituted dihydropyrimidinone. It falls within the category of compounds that exhibit potential anti-cancer and anti-inflammatory properties.

Synthesis Analysis

Methods

The synthesis of 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea derivatives in the presence of catalysts such as acid or base.

Technical Details

  1. Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 4-methyl-2,6-dioxo-3,6-dihydropyrimidine.
  2. Reaction Conditions: The reaction is usually conducted under reflux conditions with solvents such as ethanol or methanol.
  3. Purification: The crude product is purified through recrystallization or chromatography to isolate the desired compound.
Molecular Structure Analysis

Data

  • Molecular Formula: C16H18N2O4
  • Molecular Weight: 302.33 g/mol
  • CAS Number: Not specifically listed in the search results but can be derived from its structural formula.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for pyrimidine derivatives:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups allows for nucleophilic attacks at the carbon atoms adjacent to nitrogen.
  2. Esterification: The carboxylic acid group can react with alcohols to form esters.
  3. Reduction Reactions: The carbonyl groups can be reduced to alcohols or other functional groups under suitable conditions.

Technical Details

For example, when treated with alcohols under acidic conditions, the carboxylic acid moiety can undergo esterification, yielding esters that may exhibit different biological activities compared to the parent compound.

Mechanism of Action

Process

The mechanism of action for 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid is primarily linked to its interaction with biological targets involved in cellular signaling pathways.

Data

Research indicates that compounds with similar structures may inhibit specific enzymes or receptors associated with cancer cell proliferation or inflammation. This inhibition often occurs through competitive binding at active sites, altering downstream signaling cascades.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like methanol and ethanol; limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of carboxylic acids and carbonyl-containing compounds.
Applications

Scientific Uses

The compound has potential applications in various fields:

  1. Pharmaceutical Development: Due to its structural properties, it is investigated for use as an anti-cancer agent.
  2. Biological Research: Utilized in studies exploring enzyme inhibition and receptor interactions.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex molecules with desired biological activities.

Properties

CAS Number

1242837-06-4

Product Name

3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid

IUPAC Name

3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxopyrimidin-1-yl]propanoic acid

Molecular Formula

C15H16N2O5

Molecular Weight

304.302

InChI

InChI=1S/C15H16N2O5/c1-10-9-13(18)16(8-7-14(19)20)15(21)17(10)11-3-5-12(22-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,19,20)

InChI Key

OUEQYNLJKVIGFF-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C(=O)N1C2=CC=C(C=C2)OC)CCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.